- Profiling ephedrine prepared from N-methylalanine via the Akabori-Momotani reaction, Drug Testing and Analysis, 2018, 10(3), 548-556
Cas no 90-81-3 (Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel-)
90-81-3 structure
Product Name:Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel-
Numero CAS:90-81-3
MF:C10H15NO
MW:165.232202768326
CID:808034
PubChem ID:9457
Update Time:2025-04-19
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel-
- (+/-)-Ephedrine
- Ephedrine
- 2-(METHYLAMINO)-1-PHENYL-1-PROPANOL
- DL-EPHEDRINE
- Pseudoephedrine
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (R*,S*)-(+/-)-
- BRN 4231286
- NIOSH/KB0650000
- (+)-Ephedrin
- (+)-erythro-ephedrine
- Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-rel-
- Symptom 2 (Salt/Mix)
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R*,S*)-(+-)-
- CHEMBL2110656
- 2-Methylamino-1-phenylpropan-1-ol
- .alpha.-[(1S)-1-(Methylamino)ethyl]benzenemethanol, (.alpha.S)-
- .psi.-Ephedrine
- (1s,2r)-(-)-ephedrine
- (+)-(1s,2r)-ephedrine
- 4-13-00-01881 (Beilstein Handbook Reference)
- UNII-72087NSY56
- Ephedrine DL-form
- Benzenemethanol, .alpha.-[1-(methylamino)ethyl]-, [S-(R*,R*)]-
- (1S,2R)-Ephedrine
- (+-)-Ephedrine
- (1R,2S)-(-)-ephedrine
- EPHEDRINE, (+-)-
- 321-98-2
- L-(+)-Ephedrine
- racephedrine
- Sinufed (Salt/Mix)
- .psi.-Ephedrin
- RACEPHEDRINE [WHO-DD]
- DTXSID60889333
- PDSP2_001331
- EPHEDRINE, (+)-
- (R*,S*)-(+-)-alpha-(1-(Methylamino)ethyl)benzyl alcohol
- HY-B0980A
- ( inverted exclamation markA)-Ephedrine
- BENZENEMETHANOL, .ALPHA.-((1R)-1-(METHYLAMINO)ETHYL)-, (.ALPHA.S)-REL-
- [S-(R*,R*)]-.alpha.-[1-(methylamino)ethyl]benzenemethanol
- (1S,2R)-2-(methylamino)-1-phenylpropan-1-ol
- UNII-03VRY66076
- Benzenemethanol, .alpha.-[(1R)-1-(methylamino)ethyl]-, (.alpha.S)-
- Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (S-(R*,S*))-
- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaS)-rel-
- DTXSID20891194
- KB06500000
- L(+)-.psi.-Ephedrine
- 90-81-3
- Q22330463
- .psi.-Ephedrine, (+)-
- EINECS 202-017-0
- 03VRY66076
- Novafed (Salt/Mix)
- (+)-Ephedrine
- PDSP1_001345
- .alpha.-((1S)-1-(Methylamino)ethyl)benzyl alcohol, (.alpha.S)-
- CS-4471
- BRN 3197916
- Tussaphed (Salt/Mix)
- D-(-)-Ephedrine
- d-Ephedrine
- D-.psi.-Ephedrine
- SCHEMBL420779
- 72087NSY56
- alpha-(1-(Methylaminoethyl)benzenemethanol, (S-(R*,S*)-
- AKOS027326694
- 2-(Methylamino)-1-phenyl-1-propanol, d-.psi.- #
- Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, (alphaS)-
- RACEPHEDRINE [INN]
- PDSP2_001329
- Ephedrine, D-(-)-
- (+)-Ephedrine anhydrous
- Racephedrine [INN:BAN]
- EINECS 206-293-3
- BENZENEMETHANOL, .ALPHA.-(1-(METHYLAMINO)ETHYL)-, (S-(R*,S*))-
- EPHEDRINE DL-FORM [MI]
-
- Inchi: 1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10-/m1/s1
- Chiave InChI: KWGRBVOPPLSCSI-PSASIEDQSA-N
- Sorrisi: O[C@@H](C1C=CC=CC=1)[C@@H](C)NC
Proprietà calcolate
- Massa esatta: 165.11500
- Massa monoisotopica: 165.115364
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 121
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 32.3
Proprietà sperimentali
- Densità: 1.1220
- Punto di fusione: 75°
- Punto di ebollizione: 293.09°C (rough estimate)
- Punto di infiammabilità: 85.6 ℃
- Indice di rifrazione: 1.4820 (estimate)
- PSA: 32.26000
- LogP: 1.71880
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Informazioni sulla sicurezza
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: 26-36
-
Identificazione dei materiali pericolosi:
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1R:NaOH, S:Dioxane, S:H2O, 0°C, pH 9; overnight, rt
2.1R:NaOH, S:THF, cooled; 24 h, rt
2.2S:H2O, rt
3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt
4.1S:DMSO, 1 h, 130°C
4.2R:AcOH, 4 h, reflux
2.1R:NaOH, S:THF, cooled; 24 h, rt
2.2S:H2O, rt
3.1R:F3CCO2H, S:CH2Cl2, rt; 24 h, rt
4.1S:DMSO, 1 h, 130°C
4.2R:AcOH, 4 h, reflux
Riferimento
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Raw materials
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Preparation Products
Benzenemethanol, a-[(1R)-1-(methylamino)ethyl]-, (aS)-rel- Letteratura correlata
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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